Biotin-dPEG(R)4-hydrazide

Catalog No.
S2724361
CAS No.
756525-97-0
M.F
C21H39N5O7S
M. Wt
505.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-dPEG(R)4-hydrazide

CAS Number

756525-97-0

Product Name

Biotin-dPEG(R)4-hydrazide

IUPAC Name

N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C21H39N5O7S

Molecular Weight

505.63

InChI

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)

InChI Key

PSBJJOWIACLJAQ-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2

Solubility

not available

Biotinylation of Glycoproteins

Biotin-dPEG4-hydrazide excels at labeling the carbohydrate moieties (sugars) of glycoproteins. This is achieved by exploiting the presence of aldehydes or ketones in the sugars, which can be generated through oxidation with enzymes like sodium periodate []. Biotin-dPEG4-hydrazide then reacts with these aldehydes or ketones to form a covalent bond, attaching the biotin tag to the glycoprotein []. This process allows researchers to study the localization, function, and interactions of glycoproteins in various biological contexts [].

Advantages over Traditional Biotin Linkers

Biotin-dPEG4-hydrazide offers several advantages over traditional biotin linkers like Biotin-LC-hydrazide:

  • Improved water solubility: The dPEG4 spacer in Biotin-dPEG4-hydrazide is amphiphilic, meaning it has both water-loving and water-hating portions. This property allows it to dissolve readily in water-based solutions, unlike traditional linkers that often require harsh organic solvents [, ]. This enhances its biocompatibility and ease of use in biological experiments.
  • Reduced non-specific binding: The dPEG4 spacer also helps minimize non-specific interactions between the labeled molecule and other components in the experiment. This reduces background noise and improves the accuracy and specificity of the results [, ].
  • Enhanced accessibility for streptavidin binding: The longer length of the dPEG4 spacer compared to traditional linkers creates a spacer between the biotin and the labeled molecule. This allows for better accessibility of streptavidin to the biotin tag, leading to stronger and more specific binding [].

Other Applications

Beyond glycoprotein labeling, Biotin-dPEG4-hydrazide can be used for various other bioconjugation applications in scientific research:

  • Antibody labeling: Biotinylated antibodies can be used in techniques like ELISA (enzyme-linked immunosorbent assay) and Western blotting for sensitive detection of target antigens [].
  • Drug development: Biotinylation can be used to track the movement and efficacy of drug candidates within the body [].
  • Biosensors: Biotinylated molecules can be immobilized on surfaces for the development of biosensors that detect specific biological targets [].

Biotin-dPEG®4-hydrazide is a specialized compound that combines biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. This design enhances its solubility in water and facilitates its use in various biochemical applications, particularly in biotinylation processes. The hydrazide functionality allows for specific reactions with carbonyl-containing compounds, such as aldehydes and ketones, forming stable hydrazone linkages. The PEG spacer not only improves solubility but also reduces non-specific interactions, making it a valuable tool in biochemical assays and labeling techniques.

  • Formation of Hydrazones: It reacts with aldehydes and ketones to form semi-permanent hydrazone bonds. This reaction is typically conducted under slightly acidic conditions (pH 5-7) to optimize the formation of the hydrazone linkage .
  • Substitution Reactions: Biotin-dPEG®4-hydrazide can also interact with carboxylic acids via carbodiimide chemistry, yielding stable amide bonds. This versatility allows it to be used for conjugating various biomolecules .
  • Reduction of Schiff Bases: The initial hydrazone formed can be reduced using sodium cyanoborohydride to create more stable secondary amine linkages, enhancing the stability of the bioconjugate .

Biotin-dPEG®4-hydrazide exhibits significant biological activity, particularly in labeling glycoproteins and carbohydrates on cell surfaces. Its ability to form stable bonds with carbonyl groups makes it an effective reagent for biotinylation, which is crucial in various assays, including enzyme-linked immunosorbent assays (ELISA) and affinity chromatography. The biotin moiety allows for easy detection and purification using streptavidin or avidin-based systems .

The synthesis of Biotin-dPEG®4-hydrazide involves several key steps:

  • Oxidation of Carbohydrates: Carbohydrates are oxidized using sodium periodate to generate aldehyde groups.
  • Reaction with Biotin-dPEG®4-hydrazide: The oxidized carbohydrates are then reacted with Biotin-dPEG®4-hydrazide at a pH range of 5-7 to form hydrazone linkages.
  • Reduction (if necessary): For enhanced stability, the resulting Schiff bases can be reduced using sodium cyanoborohydride .

Industrial production methods mirror these laboratory procedures but are optimized for higher yields and purity, incorporating stringent quality control measures.

Biotin-dPEG®4-hydrazide is utilized in various applications across biochemical research:

  • Bioconjugation: It is widely used for biotinylating proteins, antibodies, and other biomolecules, facilitating their detection and purification.
  • Cell Surface Labeling: The compound is effective in labeling glycoproteins on cell surfaces, which is essential for studying cell interactions and signaling pathways.
  • Assay Development: It plays a crucial role in developing assays that require specific binding interactions, such as pull-down assays and affinity chromatography .

Studies have shown that Biotin-dPEG®4-hydrazide effectively labels glycoproteins after mild periodate oxidation. The resulting biotinylated molecules can then be analyzed using streptavidin-based detection methods. Its unique properties allow for minimal background noise during assays due to its reduced non-specific binding compared to traditional biotin linkers .

Biotin-dPEG®4-hydrazide stands out among other biotinylation reagents due to its unique dPEG®4 spacer that enhances water solubility and reduces non-specific interactions. Here are some similar compounds:

Compound NameSpacer LengthSolubilityUnique Features
NHS-dPEG®4-biotin4 unitsHighForms stable amide bonds with amines
Biotin hydrazideNoneModerateDirectly reacts with carbonyls but less soluble
LC-biotinShortModerateHigher non-specific binding potential
NHS-dPEG®12-biotin12 unitsVery HighLonger spacer reduces steric hindrance

Biotin-dPEG®4-hydrazide's combination of a hydrophilic spacer and specific reactivity makes it particularly advantageous for applications requiring precise labeling without compromising solubility or specificity .

XLogP3

-2

Dates

Modify: 2023-08-16

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